N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, commonly known as DPA-TF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Molecular Sensing and Capture A study by Vishnoi et al. (2015) highlights the application of a fluorescent chemo-sensor, 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, which shows significant fluorescence quenching in the presence of picric acid, indicating potential use in selective sensing and capture of specific molecules. This sensor demonstrates highly selective and remarkable fluorescence quenching with a detection limit of 1.5 ppm for picric acid, facilitated by hydrogen bonds, π–π interactions, and electrostatic interactions between the sensor and picric acid, showcasing the importance of dimethylamino groups in molecular sensing technologies (Vishnoi, Sen, Patwari, & Murugavel, 2015).
Insecticidal Activity Samaritoni et al. (1999) discovered that methylene group modifications of N-(Isothiazol-5-yl)phenylacetamides, including structures similar to N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, exhibit broad-spectrum insecticidal activity. These modifications retained the efficacy of the parent compound, expanding the structure-activity relationship (SAR) and providing insights into designing new insecticides (Samaritoni, Babcock, Schlenz, & Johnson, 1999).
Mechanism of Action
Target of Action
Similar compounds have been found to target pro-inflammatory cytokines such as tnf-α and il-6 .
Mode of Action
It’s worth noting that related compounds have shown promising anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines .
Biochemical Pathways
It’s known that the inhibition of pro-inflammatory cytokines like tnf-α and il-6 can affect a variety of biochemical pathways, including those involved in inflammation and immune response .
Result of Action
Related compounds have shown significant inhibitory activity against pro-inflammatory cytokines, suggesting potential anti-inflammatory effects .
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-25(2)16-9-3-13(4-10-16)11-12-23-17(26)18(27)24-15-7-5-14(6-8-15)19(20,21)22/h3-10H,11-12H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVFMJIVFNUOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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